molecular formula C13H15ClNO3P B8364326 Diphenyl (aminomethyl)phosphonate hydrochloride

Diphenyl (aminomethyl)phosphonate hydrochloride

Cat. No. B8364326
M. Wt: 299.69 g/mol
InChI Key: MGPWUEWEEYRAHI-UHFFFAOYSA-N
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Patent
US03962224

Procedure details

To a solution of diphenyl aminomethylphosphonate hydrochloride (134.8 g) in water (500 ml) is added dipotassium hydrogen phosphate (235.5 g) and water (1000 ml). The mixture is stirred until clear, then extracted with four portions of methylene chloride. The organic phase is dried over magnesium sulfate, filtered, and evaporated in vacuo to afford diphenyl aminomethylphosphonate.
Quantity
134.8 g
Type
reactant
Reaction Step One
Name
dipotassium hydrogen phosphate
Quantity
235.5 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1000 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[NH2:2][CH2:3][P:4](=[O:19])([O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1)[O:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1.P([O-])([O-])(O)=O.[K+].[K+]>O>[NH2:2][CH2:3][P:4](=[O:19])([O:5][C:6]1[CH:7]=[CH:8][CH:9]=[CH:10][CH:11]=1)[O:12][C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1,2.3.4|

Inputs

Step One
Name
Quantity
134.8 g
Type
reactant
Smiles
Cl.NCP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O
Name
dipotassium hydrogen phosphate
Quantity
235.5 g
Type
reactant
Smiles
P(=O)(O)([O-])[O-].[K+].[K+]
Name
Quantity
500 mL
Type
solvent
Smiles
O
Name
Quantity
1000 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred until clear,
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
then extracted with four portions of methylene chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic phase is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
NCP(OC1=CC=CC=C1)(OC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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